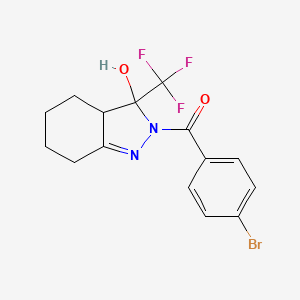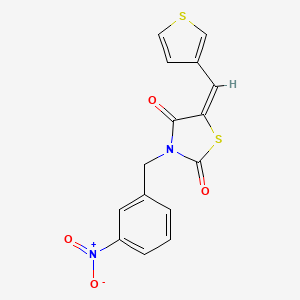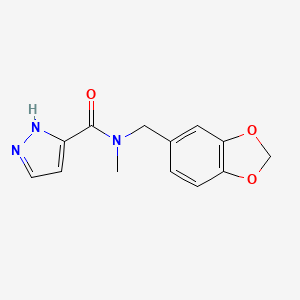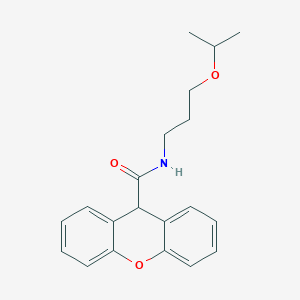
N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide, also known as CME, is a chemical compound that has gained attention in the scientific community due to its potential use in cancer research.
Wirkmechanismus
The exact mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide is not fully understood. However, it is thought to inhibit the activity of certain enzymes that are involved in cell proliferation and survival pathways. N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has also been found to disrupt the mitochondrial membrane potential, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been found to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. It has also been found to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a potentially safer and more effective treatment option compared to traditional chemotherapy drugs. However, one limitation is the lack of clinical trials conducted on N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide, which limits its potential use in human cancer therapy.
Zukünftige Richtungen
There are several future directions for N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide research. One direction is to conduct further preclinical studies to determine its safety and efficacy in animal models. Another direction is to investigate the potential use of N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide in combination with other anti-cancer drugs to enhance its therapeutic effects. Additionally, more research is needed to fully understand the mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide and its potential use in cancer therapy.
In conclusion, N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide is a promising chemical compound that has shown potential for use in cancer research. Its ability to selectively target cancer cells while sparing normal cells makes it a potentially safer and more effective treatment option. Further research is needed to fully understand its mechanism of action and potential use in cancer therapy.
Synthesemethoden
N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-2-methylaniline with 4-methoxybenzyl chloride to form an intermediate compound. This intermediate compound is then reacted with ethylenediamine to produce N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has been found to exhibit anti-cancer properties in various in vitro and in vivo studies. It has been shown to inhibit the growth of several cancer cell lines, including breast, prostate, and lung cancer cells. N-(4-chloro-2-methylphenyl)-N'-(4-methoxybenzyl)ethanediamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N'-(4-chloro-2-methylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-11-9-13(18)5-8-15(11)20-17(22)16(21)19-10-12-3-6-14(23-2)7-4-12/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCRCKIMAJAEZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-2-methylphenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-1-piperazinecarboxylate](/img/structure/B5130043.png)

![N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5130072.png)
![2-(2,4-dichlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5130073.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide)](/img/structure/B5130080.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5130087.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide](/img/structure/B5130103.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5130112.png)


![2-{[(4-chloro-3-nitrophenyl)amino]carbonyl}-1-naphthyl benzoate](/img/structure/B5130141.png)
